Cas no 1337666-73-5 (3-(2-methoxy-4-methylphenyl)methylpiperidine)

3-(2-methoxy-4-methylphenyl)methylpiperidine 化学的及び物理的性質
名前と識別子
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- 3-(2-methoxy-4-methylphenyl)methylpiperidine
- 1337666-73-5
- EN300-1738594
- 3-[(2-methoxy-4-methylphenyl)methyl]piperidine
-
- インチ: 1S/C14H21NO/c1-11-5-6-13(14(8-11)16-2)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3
- InChIKey: HWKBKDVVWDOYBT-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=CC=1CC1CNCCC1
計算された属性
- 精确分子量: 219.162314293g/mol
- 同位素质量: 219.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 2.8
3-(2-methoxy-4-methylphenyl)methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738594-1.0g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1738594-0.1g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1738594-0.5g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1738594-0.25g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1738594-5.0g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 5g |
$3396.0 | 2023-06-04 | ||
Enamine | EN300-1738594-2.5g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1738594-10.0g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 10g |
$5037.0 | 2023-06-04 | ||
Enamine | EN300-1738594-1g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 1g |
$1172.0 | 2023-09-20 | ||
Enamine | EN300-1738594-0.05g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1738594-10g |
3-[(2-methoxy-4-methylphenyl)methyl]piperidine |
1337666-73-5 | 10g |
$5037.0 | 2023-09-20 |
3-(2-methoxy-4-methylphenyl)methylpiperidine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
3-(2-methoxy-4-methylphenyl)methylpiperidineに関する追加情報
3-(2-Methoxy-4-Methylphenyl)methylpiperidine: A Comprehensive Overview
3-(2-Methoxy-4-Methylphenyl)methylpiperidine (CAS No. 1337666-73-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 3-(2-Methoxy-4-Methylphenyl)methylpiperidine.
Chemical Structure and Properties
3-(2-Methoxy-4-Methylphenyl)methylpiperidine is a piperidine derivative with a substituted benzene ring. The molecule consists of a piperidine ring attached to a benzene ring via a methyl group. The benzene ring is further substituted with a methoxy group at the 2-position and a methyl group at the 4-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the compound.
The molecular formula of 3-(2-Methoxy-4-Methylphenyl)methylpiperidine is C15H21
Synthesis Methods The synthesis of 3-(2-Methoxy-4-Methylphenyl)methylpiperidine has been explored through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-methoxy-4-methylbenzaldehyde with piperidine in the presence of a suitable reducing agent, such as sodium borohydride or hydrogen gas over a palladium catalyst. This approach yields high purity and good yields of the desired product. An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling or Stille coupling, to form the carbon-carbon bond between the piperidine ring and the substituted benzene ring. These methods offer greater flexibility in terms of functional group compatibility and can be adapted to synthesize related compounds with varying substituents. Biological Activities and Therapeutic Potential 3-(2-Methoxy-4-Methylphenyl)methylpiperidine has been investigated for its potential therapeutic applications due to its ability to interact with various biological targets. One area of significant interest is its activity as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Recent studies have shown that 3-(2-Methoxy-4-Methylphenyl)methylpiperidine exhibits potent binding affinity for dopamine D2 receptors, suggesting its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, preliminary data indicate that it may have antidepressant properties by modulating serotonin levels in the brain. Clinical Trials and Research Developments The therapeutic potential of 3-(2-Methoxy-4-Methylphenyl)methylpiperidine has led to several preclinical studies and early-stage clinical trials. In preclinical models, the compound has demonstrated efficacy in reducing symptoms associated with Parkinson's disease, such as motor dysfunction and cognitive impairment. These findings have paved the way for further investigation in human subjects. In a recent phase I clinical trial, 3-(2-Methoxy-4-Methylphenyl)methylpiperidine was administered to a small cohort of patients with Parkinson's disease. The results showed that the compound was well-tolerated and exhibited promising pharmacokinetic properties. However, larger-scale trials are needed to confirm these initial findings and assess long-term safety and efficacy. Safety Considerations and Future Directions Safety is a critical aspect of any drug development process. While early studies suggest that 3-(2-Methoxy-4-Methylphenyl)methylpiperidine is generally safe at therapeutic doses, further research is necessary to identify any potential side effects or interactions with other medications. Preclinical toxicology studies are ongoing to evaluate the compound's safety profile comprehensively. In addition to its potential as a therapeutic agent, there is growing interest in exploring the use of 3-(2-Methoxy-4-Methylphenyl)methylpiperidine as a tool for understanding neurotransmitter systems at a molecular level. Its selective binding properties make it an attractive candidate for use in imaging studies and as a probe for studying receptor function. Conclusion 3-(2-Methoxy-4-Methylphenyl)methylpipiridne, with its unique chemical structure and promising biological activities, represents an exciting area of research in medicinal chemistry and pharmaceutical science. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future developments in the treatment of neurological disorders.
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